molecular formula C12H17NO B13955002 2-(1-Benzylazetidin-3-yl)ethanol

2-(1-Benzylazetidin-3-yl)ethanol

Cat. No.: B13955002
M. Wt: 191.27 g/mol
InChI Key: QAKFXZVQUVBKFD-UHFFFAOYSA-N
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Description

2-(1-Benzylazetidin-3-yl)ethanol is an organic compound with the molecular formula C12H17NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylazetidin-3-yl)ethanol typically involves the reaction of azetidine with benzyl halides under basic conditions. One common method involves the use of sodium hydride as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylazetidin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Benzylazetidin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzylazetidin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzylazetidin-3-yl)ethanol is unique due to its specific combination of a benzyl group and an azetidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(1-benzylazetidin-3-yl)ethanol

InChI

InChI=1S/C12H17NO/c14-7-6-12-9-13(10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

QAKFXZVQUVBKFD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CCO

Origin of Product

United States

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